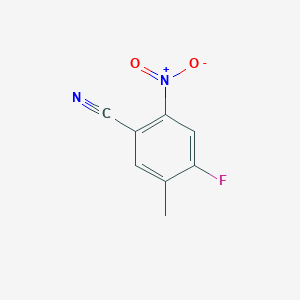
Benzoic acid, 4-(2,2-dicyanoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(2,2-dicyanoethenyl)-: is an organic compound with the molecular formula C11H6N2O2 It is known for its unique structure, which includes a benzoic acid moiety substituted with a 2,2-dicyanoethenyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2-dicyanoethenyl)- typically involves the reaction of 4-formylbenzoic acid with malononitrile. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions generally include the use of a base such as piperidine or pyridine to catalyze the condensation reaction .
Industrial Production Methods: While specific industrial production methods for benzoic acid, 4-(2,2-dicyanoethenyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the dicyanoethenyl group, potentially forming amine derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: The aromatic ring of benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 4-(2,2-dicyanoethenyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. It has been studied for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, including polymers and metal-organic frameworks. Its ability to form stable complexes with metals makes it useful in materials science .
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the electronic properties of the molecule. This can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-(2,2-dicyanoethenyl)-
- 4-(2,2-dicyanoethenyl)benzoic acid
- Methyl 4-(2,2-dicyanoethenyl)benzoate
Uniqueness: Benzoic acid, 4-(2,2-dicyanoethenyl)- is unique due to its specific substitution pattern and the presence of the dicyanoethenyl group. This structural feature imparts distinct electronic properties, making it valuable in various applications, particularly in the development of advanced materials and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
15725-53-8 |
|---|---|
Molekularformel |
C11H6N2O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
4-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-5H,(H,14,15) |
InChI-Schlüssel |
KWXWJXVSQZFADE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)








![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)


